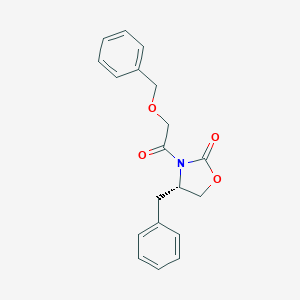

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one” is an oxazolidinone used as a building block in the synthesis of epothilones . It has a molecular weight of 325.36 and a molecular formula of C19H19NO4 .

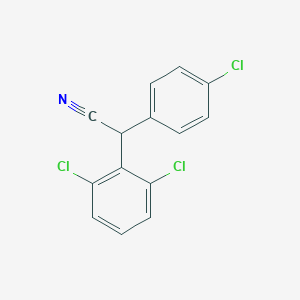

Molecular Structure Analysis

The compound has a complex structure with a number of functional groups. The IUPAC name is (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one . The canonical SMILES representation is C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 .

Physical And Chemical Properties Analysis

The compound is a waxy white solid with a melting point of 60-63°C . It is slightly soluble in chloroform and methanol . The compound has a topological polar surface area of 55.8Ų and an XLogP3 of 3.1 .

Aplicaciones Científicas De Investigación

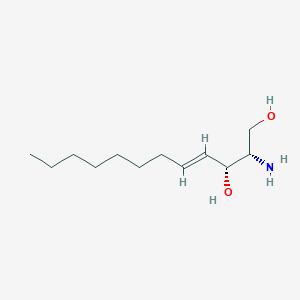

Protective Groups and Chiral Auxiliaries

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, a type of oxazolidin-2-one, is prominently used as protective groups for 1,2-amino alcohols and chiral auxiliaries. Chiral derivatives are specifically employed as chiral auxiliaries due to their ability to induce stereocontrol in asymmetric synthesis. Oxazolidin-2-ones have also been noted for their role in weak intermolecular interaction networks, where they contribute to the conformation and packing of molecules in crystal structures through a variety of weak interactions such as C-H···O, C-H···π, and π-π stacking interactions (Nogueira et al., 2015).

Diastereoselective Synthesis

In diastereoselective synthesis, the oxazolidin-2-one ring structure, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, serves as a chiral auxiliary. This application was highlighted in the synthesis of a chiral oxazolidin-2-one-derived Reissert compound, where the oxazolidin-2-one ring was utilized to control the stereochemistry of the product in a diastereoselective Reissert-type reaction (Evain et al., 2002).

Synthesis of Isomeric Oxazolidinones

The synthesis of isomeric oxazolidinones from specific starting materials demonstrates the adaptability of oxazolidin-2-one derivatives in chemical synthesis. The reaction conditions play a crucial role in the formation of these compounds, indicating the importance of oxazolidin-2-ones in the field of synthetic chemistry (Madesclaire et al., 2007).

Framework in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its presence is notable in the synthesis of a vast array of compounds, ranging from protective groups for amino alcohols to its applications in medicinal chemistry. This underlines the versatility of oxazolidin-2-ones in the field of chemical synthesis (Zappia et al., 2007).

Propiedades

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRFZHBWBIVOM-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451470 |

Source

|

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

CAS RN |

236110-81-9 |

Source

|

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)